molecular formula C16H16O5 B1595845 11-Methoxyyangonin CAS No. 2743-14-8

11-Methoxyyangonin

Cat. No. B1595845
CAS RN: 2743-14-8
M. Wt: 288.29 g/mol
InChI Key: GBJRDULCMRSYSL-UHFFFAOYSA-N
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Description

11-Methoxyyangonin is a natural kavalactone . It is a minor component originally found in Piper methysticum, also known as the kava plant .


Molecular Structure Analysis

The molecular formula of 11-Methoxyyangonin is C16H16O5 . The IUPAC name is 6-(3,4-dimethoxystyryl)-4-methoxy-2H-pyran-2-one . The molecular weight is 288.3 .


Physical And Chemical Properties Analysis

11-Methoxyyangonin is a solid substance with a light yellow to yellow color . and a molecular weight of 288.3 . It is stored at temperatures of -80/-20 .

Scientific Research Applications

Kavalactones and Spectroscopic Analysis

11-Methoxyyangonin is a kavalactone isolated from the root extracts of Piper methysticum (Kava Kava). It has been structurally elucidated using spectroscopic methods such as 1H and 13C NMR, COSY, HMBC, and HMQC experiments, contributing to the understanding of its chemical structure and properties (Dharmaratne, Nanayakkara, & Khan, 2002).

Medical Imaging and Diagnostic Applications

Although not directly related to 11-Methoxyyangonin, research on compounds like 11C-methionine (which shares a part of its name with 11-Methoxyyangonin) shows significant applications in medical imaging and diagnostics. For instance, 11C-methionine PET has been used for the pre-operative localization of hyperfunctional parathyroid tissue (Otto et al., 2004) and as a prognostic marker in patients with glioma (Kim et al., 2004). It is also useful in evaluating tumor recurrence in high-grade gliomas (D’Souza et al., 2014).

Synthetic Pathways and Biotechnological Applications

In biotechnology, the construction of an artificial biosynthetic pathway for styrylpyrone compounds like 11-Methoxy-Bisnoryangonin in engineered Escherichia coli highlights the potential of such compounds in human healthcare and their biosynthesis from simple sugars (Heo et al., 2021). This study provides a foundation for the biological manufacture of similar compounds.

Antitumor Potential and Mechanism Studies

11-Methoxytabersonine, which is structurally similar to 11-Methoxyyangonin, has been found to inhibit the viability of lung cancer cells through the induction of necroptosis and autophagy. This suggests a different antitumor mechanism from other analogues and potential for development as a chemotherapy agent for lung cancer (Ge et al., 2020).

Safety And Hazards

When handling 11-Methoxyyangonin, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-18-13-9-12(21-16(17)10-13)6-4-11-5-7-14(19-2)15(8-11)20-3/h4-10H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJRDULCMRSYSL-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=O)O2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Methoxyyangonin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
J YANG - HUBEI AGRICULTURAL SCIENCES - hbnykx.cn
… and were identified as Desmethoxyyangonin,yangonin,11-methoxyyangonin,11-methoxy-5,6… result showed that yangonin and 11-methoxyyangonin were very strong cytotoxicity against …
Number of citations: 0 www.hbnykx.cn
X Zi, X Tian, X Li, X Xu, S Liu, Z Liu - Cancer Research, 2012 - AACR
… Our data have shown that the kava crude extract, kawain and methysticin but not dehydrokawain, yangonin, 11-methoxyyangonin in the extract induce expression of H3K4 me1 and me2…
Number of citations: 0 aacrjournals.org
AT Shulgin - Bull Narc, 1973 - unodc.org
… These are the meta-methoxy analogue 11-methoxyyangonin (X) [ 19] and the phenolic … -OCH 2 O) are exact analogues of yangonin, 11-methoxyyangonin, 11-methoxynoryangonin, and …
Number of citations: 90 www.unodc.org
RN Duve - Analyst, 1981 - pubs.rsc.org
A procedure is described for the quantitative determination of seven known major constituents in sun-dried roots, rhizomes and commercially powdered samples of Piper methysticum. A …
Number of citations: 31 pubs.rsc.org
AM Duffield, RO Lidgard… - … & environmental mass …, 1986 - Wiley Online Library
… 1 include scan 632, where an observed [MH]+ ion at m/z 289 (Table 1) suggested that this component was 11-methoxyyangonin (7).17 The methane CI mass spectral fragmentation at m…
Number of citations: 33 onlinelibrary.wiley.com
OF KAVA - moana.library.usp.ac.fj
Yaqona, or kava (or awa), as it is known outside much of Fiji and the name used from hereon, was used in many South Pacific countries before first arrival of Europeans in the 18th …
Number of citations: 2 moana.library.usp.ac.fj
M Gaub, A Von Brocke, G Roos… - … An International Journal …, 2004 - Wiley Online Library
An efficient method to characterise complex plant extracts is described using the example of Piper methysticum Forst.(kava; Piperaceae). The method is based on the on-line coupling of …
V Robinson, WF Bergfeld, DV Belsito… - … journal of toxicology, 2009 - journals.sagepub.com
Piper methysticum leaf/root/stem extract is the cosmetic ingredient name for a material derived from the leaves, roots, and stems of the Piper methysticum G. Forster plant, commonly …
Number of citations: 12 journals.sagepub.com
RT Coutts - Journal of Psychiatry and Neuroscience, 2003 - jpn.ca
… bond at the C3–C4 position of the lactone ring is omitted in the structures of all 6 kavalactones; additional errors are apparent in the structures of yangonin and 11methoxyyangonin; on …
Number of citations: 6 www.jpn.ca
X He, L Lin, L Lian - Planta medica, 1997 - thieme-connect.com
HPLC coupled with electrospray (ES) MS was used to study a chloroform extract from kava roots (Piper methysticum). A total of thirteen kavalactones and flavokavains were identified. …
Number of citations: 81 www.thieme-connect.com

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